

The Discovery, Synthesis, and Application of L-Alaninol: A Technical Guide

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Compound of Interest

Compound Name: *L-Alaninol*

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Abstract: **L-Alaninol**, a chiral amino alcohol derived from the naturally occurring amino acid L-alanine, serves as a fundamental building block in modern organic and medicinal chemistry. Its inherent chirality makes it an invaluable precursor for the stereoselective synthesis of complex molecules, particularly pharmaceutical intermediates and chiral ligands for asymmetric catalysis. This technical guide provides an in-depth overview of the history of **L-Alaninol**, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical role in drug development and research.

Discovery and History

The history of **L-Alaninol** is intrinsically linked to the broader field of amino acid chemistry and the development of stereoselective reduction techniques. As a direct reduction product of L-alanine, one of the 20 proteinogenic amino acids, its synthesis became a target for chemists seeking to utilize the "chiral pool"—readily available, inexpensive enantiopure compounds like amino acids—as starting materials for asymmetric synthesis.^[1]

Early methods for producing amino alcohols involved the reduction of amino acid derivatives. The foundational work in the 1940s laid the groundwork for these transformations. Processes for reducing amino acid esters and their derivatives were explored, establishing the feasibility of converting the carboxylic acid moiety into a primary alcohol while retaining the crucial stereochemistry at the alpha-carbon.^[1]

Over the decades, synthetic methodologies have been refined to improve yield, enantiopurity, and industrial scalability. Key advancements include the development of efficient reducing

agents and catalytic hydrogenation processes. The use of sodium borohydride for the direct reduction of L-alanine ester salts emerged as a highly effective and reproducible method, making **L-Alaninol** more accessible for research and commercial applications.[2][3]

Physicochemical Properties of L-Alaninol

L-Alaninol is a clear to pale yellow viscous liquid under standard conditions.[4][5] Its bifunctional nature, containing both an amine and a hydroxyl group, dictates its physical and chemical characteristics. The quantitative properties of **L-Alaninol** are summarized in Table 1.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-aminopropan-1-ol	[6]
CAS Number	2749-11-3	[7][8]
Molecular Formula	C ₃ H ₉ NO	[7][9]
Molecular Weight	75.11 g/mol	[6][9]
Appearance	Clear to pale yellow liquid	[2][4]
Density	0.965 g/cm ³ (at 20°C)	[4][7]
Melting Point	-2 °C	[4]
Boiling Point	72-73 °C (at 11 Torr)	[4][7]
Flash Point	62-63 °C	[4]
Refractive Index	1.4488 - 1.4508	[4]
Solubility	Soluble in water and ethanol	[2]
Storage Conditions	2-8 °C, under inert gas	[4][10]

Synthesis of L-Alaninol

L-Alaninol can be synthesized through several routes, primarily involving the reduction of L-alanine or its derivatives. The most common and industrially viable methods include the direct reduction of L-alanine ester salts and the catalytic hydrogenation of L-alanine.

Experimental Protocol: Reduction of L-Alanine Ethyl Ester Hydrochloride with Sodium Borohydride

This protocol describes a common lab-scale synthesis of **L-Alaninol**, valued for its high yield and reproducibility.[\[2\]](#)[\[3\]](#)

Materials:

- L-Alanine ethyl ester hydrochloride
- Sodium borohydride (NaBH_4)
- Ethanol, anhydrous
- Deionized water
- Acetone
- Ethyl acetate
- Hydrochloric acid (for pH adjustment if necessary)
- Sodium sulfate, anhydrous

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium borohydride (3.0 to 5.0 molar equivalents) in cold deionized water. The flask should be maintained in an ice bath to control the temperature.
- Separately, prepare a solution of L-alanine ethyl ester hydrochloride (1.0 molar equivalent) dissolved in anhydrous ethanol.
- Slowly add the L-alanine ethyl ester hydrochloride solution dropwise from the dropping funnel into the stirred sodium borohydride solution. The reaction temperature should be maintained between 15-25°C throughout the addition.[\[2\]](#)

- After the addition is complete, allow the reaction to stir at room temperature (20-28°C) for several hours to ensure completion.^[3]
- Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of acetone until gas evolution ceases.
- Add ethyl acetate to the reaction mixture to begin the extraction process. The resulting inorganic salts will precipitate.
- Filter the mixture to remove the precipitated inorganic solids.
- Transfer the filtrate to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate to maximize the recovery of **L-Alaninol**.^[3]
- Combine all organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation under reduced pressure.
- The crude **L-Alaninol** can be further purified by vacuum distillation to yield a colorless, pure liquid.^[3]

Experimental workflow for the synthesis of **L-Alaninol**.

Role in Asymmetric Synthesis and Drug Development

L-Alaninol's primary value in research and drug development lies in its status as a chiral building block.^[1] The stereocenter inherited from L-alanine allows for the construction of enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or harmful.

Chiral Ligands for Asymmetric Catalysis

L-Alaninol is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. One of the most prominent classes of ligands derived from **L-Alaninol** are bis(oxazoline), or BOX, ligands. These C₂-symmetric ligands coordinate with metal centers (e.g., copper, zinc) to

create a chiral environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivity.[7][8] These catalyst systems are employed in a wide range of chemical transformations, including Diels-Alder reactions, aldol reactions, and cyclopropanations.

Logical relationship for the synthesis of chiral BOX ligands.

Pharmaceutical Intermediates

L-Alaninol is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is incorporated into numerous complex molecules, contributing to their final architecture and stereochemistry. It is used in the synthesis of drugs for various therapeutic areas, including antivirals and oncology treatments. For example, it is a component used in the preparation of the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib, which is used to treat certain types of melanoma.[2]

Biological Activity

Beyond its role as a synthetic intermediate, **L-Alaninol** has demonstrated direct biological activity. Research has shown that it can inhibit the proliferation of B16 melanoma cells.[4][6] Studies indicated that this antiproliferative effect is associated with an increase in the levels of specific enzymes, such as cytochrome c reductase.[2][6] While the precise signaling pathway and mechanism of action are still areas of ongoing research, these findings suggest potential therapeutic applications for **L-Alaninol** and its derivatives in oncology.

Conclusion

From its origins as a simple derivative of a natural amino acid, **L-Alaninol** has become an indispensable tool for chemists and drug development professionals. Its robust and scalable synthesis, combined with its inherent chirality, provides a reliable foundation for the construction of complex, enantiomerically pure molecules. Its critical role in forming chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of modern therapeutics underscores its lasting importance. As research continues to uncover its own biological activities, the full potential of **L-Alaninol** in science and medicine continues to expand.

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